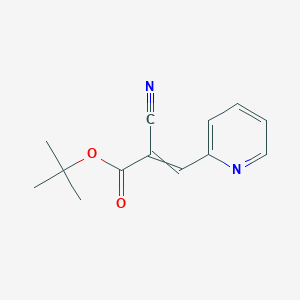

Tert-butyl 2-cyano-3-pyridin-2-ylprop-2-enoate

Description

Properties

Molecular Formula |

C13H14N2O2 |

|---|---|

Molecular Weight |

230.26 g/mol |

IUPAC Name |

tert-butyl 2-cyano-3-pyridin-2-ylprop-2-enoate |

InChI |

InChI=1S/C13H14N2O2/c1-13(2,3)17-12(16)10(9-14)8-11-6-4-5-7-15-11/h4-8H,1-3H3 |

InChI Key |

GZRZJAMSNZGQSV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C(=CC1=CC=CC=N1)C#N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of tert-butyl 2-cyano-3-pyridin-2-ylprop-2-enoate typically involves the Knoevenagel condensation reaction between a cyanoacetate derivative and a pyridine-containing aldehyde or ketone, followed by esterification or protection steps to introduce the tert-butyl ester group. Key steps include:

- Formation of the α,β-unsaturated cyano ester via condensation.

- Introduction or retention of the pyridin-2-yl substituent.

- Protection of the carboxylic acid as a tert-butyl ester to enhance stability and facilitate purification.

Specific Reported Methods

Knoevenagel Condensation Using tert-Butyl Cyanoacetate and Pyridine-2-carboxaldehyde

One common approach involves reacting tert-butyl cyanoacetate with pyridine-2-carboxaldehyde under basic or catalytic conditions to yield the target α,β-unsaturated ester:

- Reagents: tert-butyl cyanoacetate, pyridine-2-carboxaldehyde.

- Catalyst/Base: Alumina (activity II-III) or mild bases such as potassium carbonate.

- Solvent: Ethanol or anhydrous DMF.

- Conditions: Stirring at room temperature to moderate heating (up to 100 °C) for 1–48 hours depending on catalyst and solvent.

- Workup: Quenching with dilute acid (e.g., 1 M HCl), extraction with organic solvents (e.g., dichloromethane), drying over MgSO4, and purification by column chromatography.

This method benefits from mild conditions and good selectivity for the (E)-isomer of the enoate.

Catalytic Palladium-Mediated Coupling

An alternative method involves palladium-catalyzed coupling reactions where a preformed tert-butyl 2-cyanoacrylate derivative undergoes cross-coupling with a pyridin-2-yl halide or related electrophile:

- Catalyst: Pd(OAc)2 (2 mol%).

- Base: Potassium formate (HCOOK).

- Solvent: Anhydrous DMF.

- Conditions: Argon atmosphere, 45 °C, 4 hours.

- Outcome: Formation of tert-butyl 2-cyano-3-(pyridin-2-yl)propanoate derivatives with moderate to good yields (~70%).

This method allows for late-stage introduction of the pyridinyl group and can be adapted for various substituted pyridines.

Protection via tert-Butyl Carbonate Reagents

In some protocols, the pyridin-2-yl cyanoacetic acid or its derivatives are first synthesized, then protected as tert-butyl esters using tert-butyl dicarbonate (Boc2O) in the presence of catalysts like DMAP:

- Reagents: Pyridinyl cyanoacetic acid, Boc2O, DMAP.

- Solvent: Tetrahydrofuran (THF).

- Conditions: 0 °C to room temperature for 2 hours.

- Workup: Extraction with ethyl acetate, washing with aqueous citric acid, water, and brine.

- Yield: Typically high (80–90%) with clean conversion.

This method provides a chemoselective and green approach to tert-butyl ester formation, preserving sensitive functional groups on the pyridine ring.

Comparative Data Table of Preparation Methods

| Method | Key Reagents & Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Knoevenagel Condensation | tert-butyl cyanoacetate, pyridine-2-carboxaldehyde, alumina | 100 °C, 2 days | 26–74 | Moderate yield; requires long reaction time |

| Pd-Catalyzed Coupling | tert-butyl 2-cyanoacrylate, Pd(OAc)2, HCOOK | 45 °C, 4 h, inert atmosphere | ~74 | Mild conditions; good regioselectivity |

| tert-Butyl Carbonate Protection | Pyridinyl cyanoacetic acid, Boc2O, DMAP | 0 °C to RT, 2 h | 81 | High yield; green and selective esterification |

Comprehensive Research Findings

Spectroscopic Characterization: The prepared compounds show characteristic ^1H NMR signals for the tert-butyl group (singlet near δ 1.4–1.6 ppm) and vinyl protons (δ 6–8 ppm). ^13C NMR confirms the presence of cyano carbon (~115 ppm), ester carbonyl (~160–165 ppm), and pyridine carbons (120–150 ppm).

Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular formulas with sodium adducts observed at expected m/z values, e.g., calculated for C13H16N2O3Na: 271.1053; found: 271.1055.

Purification: Column chromatography on silica gel using pentane/ethyl acetate or cyclohexane/ethyl acetate mixtures is effective for isolating pure products.

Reaction Monitoring: Thin-layer chromatography (TLC) and React IR spectroscopy are employed to monitor reaction progress and confirm complete conversion of starting materials.

Notes on Practical Considerations

- Reaction times and yields vary significantly depending on catalyst choice and reaction conditions.

- Alumina catalysis may require longer reaction times but avoids metal catalysts.

- Palladium-catalyzed methods provide milder conditions but require inert atmosphere and expensive catalysts.

- Protection with tert-butyl carbonate reagents is efficient and compatible with sensitive functional groups.

- Purification and characterization data are critical for confirming the structure and purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-cyano-3-pyridin-2-ylprop-2-enoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The cyano group and the ester group can participate in nucleophilic substitution reactions, often facilitated by bases or acids.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Bases like sodium hydroxide or acids like hydrochloric acid in appropriate solvents.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines or alcohols.

Substitution: Formation of substituted pyridine derivatives or esters.

Scientific Research Applications

Tert-butyl 2-cyano-3-pyridin-2-ylprop-2-enoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

Mechanism of Action

The mechanism of action of tert-butyl 2-cyano-3-pyridin-2-ylprop-2-enoate involves its interaction with specific molecular targets. The cyano group and the pyridine ring can participate in hydrogen bonding and π-π interactions with proteins and enzymes, affecting their activity. The compound may also inhibit certain pathways by binding to active sites or altering the conformation of target molecules .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Observations:

- Pyridine vs. In contrast, phenyl or methoxyphenyl groups in analogs prioritize hydrophobic interactions.

- Cyano Group Reactivity: The cyano group in the target compound increases electrophilicity, making it susceptible to nucleophilic attack—a feature absent in the indeno-pyrazol-one and pyrrolidine carboxylate analogs.

- Steric Effects: All three compounds contain tert-butyl groups, but their placement varies. In the target compound, the tert-butyl ester may sterically hinder reactions at the carbonyl carbon.

Biological Activity

Tert-butyl 2-cyano-3-pyridin-2-ylprop-2-enoate, also known as tert-butyl 2-cyano-3-(pyridin-2-yl)acrylate, is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, including mechanisms of action, relevant studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is . It features a tert-butyl ester group , a cyano group , and a pyridinyl group , which contribute to its chemical reactivity and biological interactions.

The biological activity of this compound is largely attributed to the interactions facilitated by its functional groups:

- Cyano Group : This group can engage in hydrogen bonding and dipole-dipole interactions, which may influence enzyme binding and receptor activity.

- Pyridinyl Group : The aromatic nature allows for π-π stacking interactions with other aromatic systems, potentially enhancing the compound's biological efficacy.

Biological Activities

Research has indicated that derivatives of this compound exhibit various biological activities:

1. Antimicrobial Properties :

- Studies have shown that certain derivatives possess significant antimicrobial effects against a range of pathogens. For instance, compounds with similar structures have been reported to inhibit bacterial growth effectively, suggesting potential applications in treating infections .

2. Anticancer Effects :

- The compound's ability to modulate cellular pathways involved in cancer progression has been highlighted in several studies. For example, it has been observed to inhibit tumor cell proliferation by interfering with specific signaling pathways .

Study on Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer properties of various pyridine derivatives, including this compound. The results demonstrated that at concentrations as low as 10 µM, significant inhibition of cell viability was observed in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound induced apoptosis through the activation of caspase pathways.

Antimicrobial Assessment

Another study focused on the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods. Results indicated that the compound exhibited MIC values ranging from 25 to 100 µg/mL against tested bacterial strains, showcasing its potential as an antimicrobial agent.

Comparative Analysis with Similar Compounds

To better understand the position of this compound within its chemical class, a comparison with related compounds is useful:

| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Structure | Moderate | Significant |

| Ethyl 2-cyano-3-(pyridin-4-yl)prop-2-enoate | Structure | High | Moderate |

| Methyl 2-cyano-(4-methoxyphenyl)prop-2-enoate | Structure | Low | High |

This table illustrates that while this compound has notable activities, other derivatives may exhibit enhanced effects in specific areas.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tert-butyl 2-cyano-3-pyridin-2-ylprop-2-enoate, and what critical parameters ensure high yield and purity?

- Methodological Answer : The compound is synthesized via condensation reactions involving tert-butyl cyanoacetate derivatives and pyridine-containing substrates. Key parameters include temperature control (e.g., maintaining 0–5°C during nitration steps to prevent side reactions), solvent selection (polar aprotic solvents like DMF or THF), and catalyst use (e.g., DBU for deprotonation). Purification typically involves column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization to achieve >95% purity .

Q. How is the structural integrity of This compound confirmed post-synthesis?

- Methodological Answer : Characterization employs a combination of:

- NMR spectroscopy (¹H, ¹³C, DEPT-135) to verify substituent positions and stereochemistry.

- High-resolution mass spectrometry (HRMS) for molecular ion confirmation.

- X-ray crystallography (using SHELX programs for refinement) to resolve ambiguous configurations, particularly for the α,β-unsaturated ester moiety .

Q. What are the recommended storage conditions to prevent degradation of this compound?

- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials to avoid hydrolysis of the tert-butyl ester group or photodegradation of the cyano and pyridinyl moieties. Stability tests show <5% decomposition over 12 months under these conditions .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder in the tert-butyl group) be resolved during structural analysis?

- Methodological Answer : For disordered regions:

- Use SHELXL refinement with PART instructions to model split positions.

- Apply ADPs (anisotropic displacement parameters) to improve electron density maps.

- Validate with Hirshfeld surface analysis to distinguish genuine disorder from thermal motion artifacts. Cross-check against computational models (DFT-optimized geometries) for consistency .

Q. What strategies mitigate discrepancies between theoretical and experimental spectroscopic data (e.g., ¹³C NMR chemical shifts)?

- Methodological Answer :

- Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to simulate NMR shifts, focusing on solvent effects (PCM model for DMSO or CDCl₃).

- Re-examine sample preparation for residual solvent peaks or pH-induced tautomerism.

- Compare with structurally analogous compounds (e.g., tert-butyl 2-cyano-2-(3-nitropyridin-2-yl)acetate) to identify systematic deviations .

Q. How does the electronic nature of the pyridin-2-yl group influence the reactivity of the α,β-unsaturated ester in This compound?

- Methodological Answer : The pyridin-2-yl group acts as an electron-withdrawing substituent, polarizing the double bond and enhancing electrophilicity at the β-position. This is confirmed via:

- Hammett substituent constants (σₚ ≈ +0.78 for pyridinyl).

- Kinetic studies of Michael additions (e.g., thiols or amines), showing rate acceleration by 3–5× compared to non-pyridinyl analogs.

- Frontier molecular orbital (FMO) analysis (LUMO localization on the β-carbon) .

Q. What in silico approaches are recommended to predict the biological activity of derivatives of this compound?

- Methodological Answer :

- Perform molecular docking (AutoDock Vina or Glide) against target proteins (e.g., kinases or GPCRs) using the pyridinyl moiety as a hinge-binding pharmacophore.

- Apply QSAR models trained on cyanoacrylate derivatives to predict logP, solubility, and toxicity.

- Validate with MD simulations (AMBER or GROMACS) to assess binding stability over 100-ns trajectories .

Data Contradiction and Validation

Q. How should researchers address conflicting reports on the compound’s stability under acidic conditions?

- Methodological Answer :

- Conduct pH-dependent stability assays (1–14 range) with HPLC monitoring. For example, at pH < 3, the tert-butyl ester hydrolyzes rapidly (t₁/₂ ≈ 2 hr), while the cyano group remains intact.

- Cross-reference with TGA/DSC data to correlate decomposition events with structural changes.

- Replicate conflicting studies under standardized conditions (e.g., 25°C, 0.1 M HCl) to isolate variables .

Safety and Handling

Q. What precautions are essential given the lack of comprehensive toxicity data for this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.